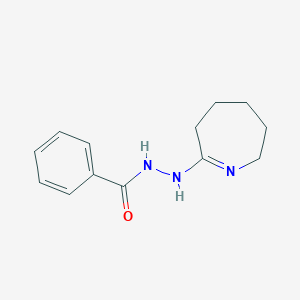

N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide

Description

N'-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)benzohydrazide is a benzohydrazide derivative featuring a seven-membered partially saturated azepine ring at the hydrazide nitrogen.

Properties

IUPAC Name |

N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-14-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCIBIZFOPWBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepin-7-amine with benzoyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the hydrazide moiety.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Bond Lengths and Crystal Packing

Benzohydrazide derivatives exhibit variations in bond lengths and crystal structures depending on substituents. For example:

- Compound 5 (N′-(2-hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide) has an N–N bond length of 1.364 Å, shorter than the N–N bond in Compound 14 (N′-[(4-dimethylaminophenyl)methylidene]-4-tert-butylbenzohydrazide) .

- Conversely, Compound 14 is reported to have a shorter N–N bond (1.364 Å) compared to Compound 5, attributed to electron-donating substituents like dimethylamino groups enhancing resonance stabilization .

Table 1: Key Structural Parameters

Hydrogen Bonding Networks

Enzyme Inhibition

Mutagenicity and Toxicity

Computational and Electronic Properties

- N'-(4-Dimethylaminobenzylidene)benzohydrazide has a lower energy gap (ΔE = 4.1 eV) and higher chemical hardness than N'-(4-aminobenzylidene)benzohydrazide, making it a better corrosion inhibitor and antimicrobial candidate .

- Substituents like methoxy or hydroxy groups increase electrophilicity, enhancing binding to biological targets (e.g., CDK2 inhibitors) .

Biological Activity

N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C13H17N3O

- Molecular Weight : 231.29358 g/mol

- CAS Number : [not specified in the search results]

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated that the compound showed inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging demonstrated a dose-dependent effect. The results indicated that at concentrations above 50 µg/mL, the compound significantly reduced oxidative stress markers.

Anti-inflammatory Effects

In animal models, this compound was shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases. A notable study published in the Journal of Medicinal Chemistry reported a reduction in paw edema in rats treated with the compound compared to controls.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Scavenging Free Radicals : Its structure allows it to donate electrons and neutralize free radicals.

- Modulation of Cytokine Production : By influencing signaling pathways related to inflammation.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with chronic bacterial infections evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in infection rates compared to standard treatments alone.

Case Study 2: Anti-inflammatory Response

In a controlled experiment on rats with induced arthritis, treatment with the compound resulted in decreased joint swelling and pain relief. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups.

Q & A

Q. What synthetic strategies are commonly employed to prepare N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide and its derivatives?

The synthesis typically involves condensation reactions between benzohydrazide precursors and azepine derivatives. For example, the Hantzsch reaction followed by condensation with 7-methoxy-3,4,5,6-tetrahydro-3H-azepin has been used to generate thiazol-2-yl derivatives . Microwave-assisted synthesis offers improved efficiency for similar hydrazide derivatives, reducing reaction times and enhancing yields compared to conventional methods . Key steps include acylation, alkylation, and Schiff base formation, leveraging the reactivity of the hydrazide (-NH-NH-CO) group .

Q. How can crystallographic data for benzohydrazide derivatives be obtained and refined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (part of the SHELX suite) are widely used for structure refinement . For example, the crystal structure of 4-(dimethylamino)benzohydrazide was resolved in a monoclinic system (space group C2/c) with lattice parameters a = 24.7018 Å, b = 6.3093 Å, and c = 13.2103 Å . Hydrogen bonding and lattice energy calculations are critical for validating intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing benzohydrazide derivatives?

- IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H (3100–3300 cm⁻¹) stretches.

- NMR (1D/2D) : Confirms molecular connectivity and substituent positions. For example, ¹H NMR of (E)-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide revealed coupling between the hydrazone proton and the chromene ring .

- UV-Vis spectroscopy : Used to study electronic transitions, particularly in metal complexes (e.g., zinc complexes with benzohydrazide ligands) .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR and molecular docking guide the design of benzohydrazide derivatives with antimycobacterial activity?

3D-QSAR models correlate structural features (e.g., electron-withdrawing substituents) with biological activity. For example, 4-hydroxy-N’-(1,3-thiazolidin-2-ylidene)benzohydrazide derivatives were optimized using steric and electrostatic field analyses . Molecular docking against Mycobacterium tuberculosis targets (e.g., enoyl-acyl carrier protein reductase) identifies binding modes and key interactions, such as hydrogen bonds with active-site residues .

Q. What experimental approaches resolve contradictions in pharmacological data for benzohydrazide derivatives?

- Dose-response studies : For cardioprotective derivatives like (E)-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide, dose-dependent normalization of cardiac biomarkers (LDH, CK-MB) and ECG patterns were validated in ISO-induced myocardial infarction models .

- Comparative assays : Testing derivatives against multiple cell lines (e.g., A549 lung adenocarcinoma) and pathogens (e.g., Botrytis cinerea) clarifies specificity .

- Mechanistic validation : Apoptosis pathways (Bcl-2/Bax ratio) and oxidative stress markers (SOD, GSH-Px) are quantified to confirm mode of action .

Q. How do solvation effects and solvent choice impact the biological activity of benzohydrazide derivatives?

Polar aprotic solvents (e.g., DMF) enhance solubility for reactions, while PEG 400 (a green solvent) improves synthetic efficiency for N-(quinoline-3-ylmethylene)benzohydrazide derivatives . Solvation-free energy calculations (DFT) predict stability in aqueous environments, critical for in vivo efficacy . For example, solvatochromic shifts in UV-Vis spectra of 4-chloro-N-(2,6-dichlorobenzylidene)benzohydrazide correlated with solvent polarity .

Q. What strategies optimize the synthesis of metal complexes with benzohydrazide ligands for antimicrobial applications?

- Ligand design : Electron-donating groups (e.g., -OCH₃) on the benzohydrazide scaffold enhance metal coordination. For instance, zinc complexes with 2-amino-N′-(pyridin-2-ylmethylene)benzohydrazide showed distorted trigonal-bipyramidal geometry and potent antifungal activity .

- Counterion selection : Bromide and thiocyanate ligands modulate solubility and bioactivity. Complex [ZnBr(HL)(NCS)]·0.5H₂O exhibited higher MIC values against Staphylococcus aureus than chloride analogues .

Methodological Considerations

Q. How are crystallographic data repositories utilized in validating benzohydrazide structures?

The Cambridge Structural Database (CSD) and CCDC (e.g., entry 2032776 for 4-(dimethylamino)benzohydrazide) provide reference data for lattice parameters and hydrogen-bonding networks . Cross-validation with IR and NMR ensures consistency between experimental and theoretical models .

Q. What role do Schiff base formations play in enhancing the bioactivity of benzohydrazide derivatives?

Schiff bases (R₁R₂C=N-NH-CO-) introduce planar conjugated systems, improving DNA intercalation and enzyme inhibition. For example, copper(II) complexes of (Z)-2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide showed enhanced antitumor activity via ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.